N'4'-sec-Butyl-6-chloro-pyrimidine-4,5-diamine
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Overview
Description
N’4’-sec-Butyl-6-chloro-pyrimidine-4,5-diamine is a chemical compound with the molecular formula C8H13ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of N’4’-sec-Butyl-6-chloro-pyrimidine-4,5-diamine typically involves the reaction of 6-chloro-4,5-diaminopyrimidine with sec-butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
N’4’-sec-Butyl-6-chloro-pyrimidine-4,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N’4’-sec-Butyl-6-chloro-pyrimidine-4,5-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N’4’-sec-Butyl-6-chloro-pyrimidine-4,5-diamine involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
N’4’-sec-Butyl-6-chloro-pyrimidine-4,5-diamine can be compared with other pyrimidine derivatives such as:
6-Chloro-N-sec-butyl-N’-acetyl-1,3,5-triazine-2,4-diamine: Similar in structure but with different substituents, leading to different biological activities.
N4-Butyl-6-chloro-4,5-pyrimidinediamine: A closely related compound with a butyl group instead of a sec-butyl group, affecting its reactivity and applications.
These comparisons highlight the uniqueness of N’4’-sec-Butyl-6-chloro-pyrimidine-4,5-diamine in terms of its specific substituents and resulting properties.
Properties
CAS No. |
195252-58-5 |
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Molecular Formula |
C8H13ClN4 |
Molecular Weight |
200.67 g/mol |
IUPAC Name |
4-N-butan-2-yl-6-chloropyrimidine-4,5-diamine |
InChI |
InChI=1S/C8H13ClN4/c1-3-5(2)13-8-6(10)7(9)11-4-12-8/h4-5H,3,10H2,1-2H3,(H,11,12,13) |
InChI Key |
AOIZXMOMDCRHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=C(C(=NC=N1)Cl)N |
Origin of Product |
United States |
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